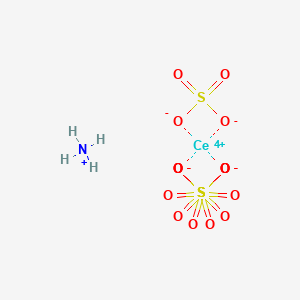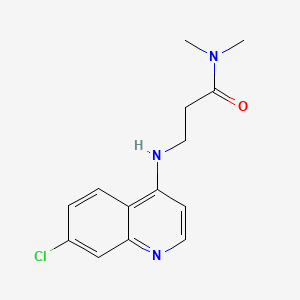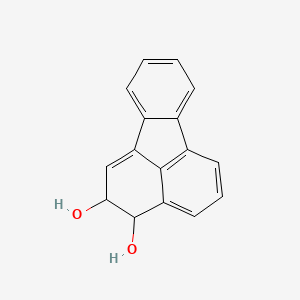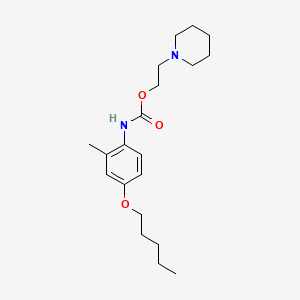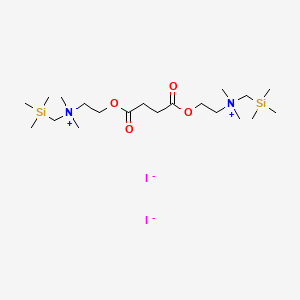
7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide is a complex organic compound with a unique structure that includes silicon, nitrogen, and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethyl(trimethylsilylmethyl)amine and ethylene oxide. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as chromatography and spectroscopy ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted compounds .
Aplicaciones Científicas De Investigación
7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-[2-[Dimethyl(trimethylsilylmethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(trimethylsilylmethyl)azanium diiodide
- 2,2’-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis{N,N-dimethyl-N-[(trimethylsilyl)methyl]ethanaminium} diiodide
Uniqueness
What sets 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide apart is its unique combination of silicon, nitrogen, and iodine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
95521-08-7 |
|---|---|
Fórmula molecular |
C20H46I2N2O4Si2 |
Peso molecular |
688.6 g/mol |
Nombre IUPAC |
2-[4-[2-[dimethyl(trimethylsilylmethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(trimethylsilylmethyl)azanium;diiodide |
InChI |
InChI=1S/C20H46N2O4Si2.2HI/c1-21(2,17-27(5,6)7)13-15-25-19(23)11-12-20(24)26-16-14-22(3,4)18-28(8,9)10;;/h11-18H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
QASHQUQZSPUTSR-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C[Si](C)(C)C)C[Si](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


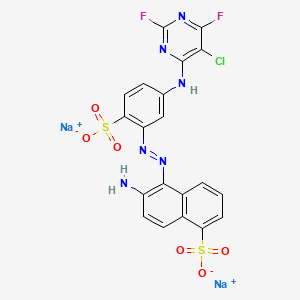
![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)
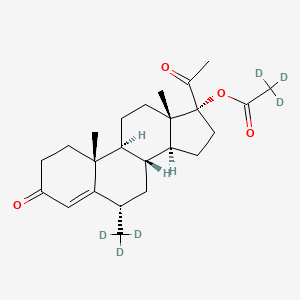
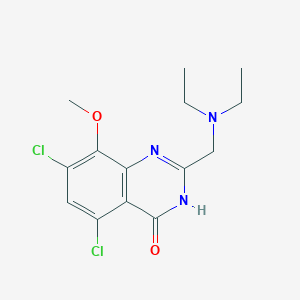
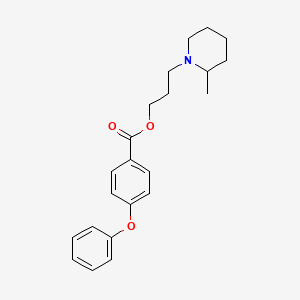
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)

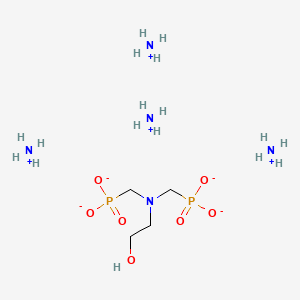
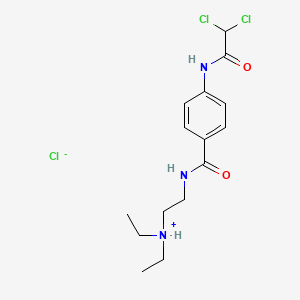
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
